1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-(2-chlorophenyl)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The chlorine atom can be substituted with other functional groups to create new compounds with potentially different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in a variety of new compounds with different functional groups.
Scientific Research Applications
1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound is known to bind to histamine H1 receptors, which are involved in the regulation of allergic responses. By blocking these receptors, the compound can help alleviate symptoms of allergies and other related conditions. Additionally, it may interact with other receptors and enzymes, leading to a range of pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine that is structurally related to 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one. It is used to treat allergies and has a similar mechanism of action.
Hydroxyzine: Another antihistamine that is a precursor to cetirizine. It is used to treat anxiety and allergies.
Meclizine: A piperazine derivative used to treat motion sickness and vertigo.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potentially different biological activities.
Properties
IUPAC Name |
1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFADQILFLTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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